molecular formula C11H8Cl2N2O2 B4430816 N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide

N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4430816
M. Wt: 271.10 g/mol
InChI Key: PXOBPZOMJXFYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as DCMIX, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the isoxazole family and has been extensively studied for its potential applications in various fields, including neuroscience and cancer research.

Mechanism of Action

N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in calcium influx into the cell, which is necessary for the activation of signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on the NMDA receptor, this compound has also been shown to modulate the activity of other ion channels and receptors, including the AMPA receptor and the GABA receptor. This compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating neuroinflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, this compound is a potent inhibitor of the NMDA receptor, which can have unintended effects on neuronal function. Additionally, this compound is not selective for the NMDA receptor and can also inhibit other ion channels and receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of more selective NMDA receptor inhibitors that do not have off-target effects. Another area of interest is the investigation of this compound's potential anti-cancer properties, including its mechanism of action and efficacy in animal models. Additionally, this compound has been investigated for its potential use in treating neuroinflammatory conditions, and further research in this area could lead to the development of new treatments for these conditions.

Scientific Research Applications

N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has been studied for its potential applications in neuroscience research. It has been shown to act as a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been investigated for its potential anti-cancer properties, as it has been shown to induce cell death in cancer cells.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-5-7(12)2-3-8(9)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOBPZOMJXFYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.